3-(Dimethylamino)-1-(3-thienyl)-1-propanone Hydrochloride
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Overview
Description
3-(Dimethylamino)-1-(3-thienyl)-1-propanone Hydrochloride is a chemical compound that features a thienyl group attached to a propanone backbone with a dimethylamino substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Dimethylamino)-1-(3-thienyl)-1-propanone Hydrochloride typically involves the reaction of 3-thiophenecarboxaldehyde with dimethylamine and a suitable ketone. The reaction conditions often require a catalyst and a controlled environment to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to optimize the reaction conditions and improve efficiency. The use of advanced techniques such as microreactors can enhance the sustainability and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-(Dimethylamino)-1-(3-thienyl)-1-propanone Hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The dimethylamino group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure the desired transformations.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted derivatives, depending on the specific reaction and conditions employed.
Scientific Research Applications
3-(Dimethylamino)-1-(3-thienyl)-1-propanone Hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(Dimethylamino)-1-(3-thienyl)-1-propanone Hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets through binding interactions, leading to various biological effects. The specific pathways involved depend on the context of its application and the nature of the target molecules.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3-(Dimethylamino)-1-(3-thienyl)-1-propanone Hydrochloride include:
- 3-(Dimethylamino)-2-(3-thienyl)acrylonitrile
- 3-(Dimethylamino)-1-(2-thienyl)-1-propanone
- 3-(Dimethylamino)-1-(4-thienyl)-1-propanone
Uniqueness
What sets this compound apart from these similar compounds is its specific substitution pattern and the resulting chemical properties.
Properties
IUPAC Name |
3-(dimethylamino)-1-thiophen-3-ylpropan-1-one;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NOS.ClH/c1-10(2)5-3-9(11)8-4-6-12-7-8;/h4,6-7H,3,5H2,1-2H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWTXYTBCYMPXMM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCC(=O)C1=CSC=C1.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClNOS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.73 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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